molecular formula C24H27FINO4 B13895628 tert-butyl 6-benzyloxy-4-fluoro-7-iodo-spiro[2H-benzofuran-3,4'-piperidine]-1'-carboxylate

tert-butyl 6-benzyloxy-4-fluoro-7-iodo-spiro[2H-benzofuran-3,4'-piperidine]-1'-carboxylate

Cat. No.: B13895628
M. Wt: 539.4 g/mol
InChI Key: GDPKVMFWNFGUAL-UHFFFAOYSA-N
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Description

tert-Butyl 6-benzyloxy-4-fluoro-7-iodo-spiro[2H-benzofuran-3,4'-piperidine]-1'-carboxylate ( 2940935-64-6) is a complex spirocyclic chemical building block of high interest in medicinal chemistry research. With a molecular formula of C24H27FINO4 and a molecular weight of 539.38 g/mol, this compound features a spiropiperidine core, a structure recognized as a key pharmacophore in the development of ligands for sigma (σ) receptor subtypes . Sigma receptors, particularly the σ2 subtype, are targets of significant pharmaceutical interest for their potential in cancer and neurodegenerative disease research . The structure of this reagent incorporates multiple functional handles—a benzyloxy group, a fluorine atom, and an iodine atom—making it a versatile intermediate for further synthetic modification, such as cross-coupling reactions. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability during synthesis while allowing for selective deprotection under mild acidic conditions to generate the secondary amine for further derivatization. This compound is offered with a purity of ≥97% and is intended for research applications only, strictly for use in laboratory settings. It is not for diagnostic, therapeutic, or personal use. References CAS Registry Number: 2940935-64-6 Molecular Formula: C24H27FINO4 Molecular Weight: 539.38-539.40 g/mol Purity: ≥97%

Properties

Molecular Formula

C24H27FINO4

Molecular Weight

539.4 g/mol

IUPAC Name

tert-butyl 4-fluoro-7-iodo-6-phenylmethoxyspiro[2H-1-benzofuran-3,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C24H27FINO4/c1-23(2,3)31-22(28)27-11-9-24(10-12-27)15-30-21-19(24)17(25)13-18(20(21)26)29-14-16-7-5-4-6-8-16/h4-8,13H,9-12,14-15H2,1-3H3

InChI Key

GDPKVMFWNFGUAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)COC3=C(C(=CC(=C23)F)OCC4=CC=CC=C4)I

Origin of Product

United States

Preparation Methods

Formation of Spirocyclic Core

  • The spirocyclic core can be assembled via Pd(II)-catalyzed oxidative annulation of phenol derivatives with alkynes, as demonstrated in related benzofuran syntheses. This method tolerates various substituents including halogens and ethers, which is critical for the benzyloxy and fluoro groups.
  • Mechanistically, the phenol undergoes palladation followed by alkyne insertion and intramolecular C–H activation to form the benzofuran ring fused to the piperidine moiety.

Introduction of the Benzyloxy Group

  • The 6-benzyloxy substituent is typically introduced via O-alkylation of a hydroxy precursor using benzyl bromide or benzyl chloride under basic conditions.
  • This step is often performed early to protect the phenolic hydroxyl and enable subsequent functionalizations without interference.

Selective Fluorination and Iodination

Fluorination at the 4-Position

  • Selective fluorination can be achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
  • The presence of directing groups and the electronic environment of the benzofuran ring guide regioselectivity to the 4-position fluorination.

Iodination at the 7-Position

  • Iodination is often performed using iodine sources like N-iodosuccinimide (NIS) under mild conditions.
  • The 7-position can be selectively iodinated due to electronic and steric effects, often after the fluorination step to avoid competing reactions.

Installation of the tert-Butyl Carboxylate Group

  • The tert-butyl carboxylate at the 1'-position of the piperidine ring is typically introduced via carbamate formation using tert-butyl chloroformate (Boc-Cl) under basic conditions.
  • This step protects the nitrogen and provides steric bulk, which can influence the compound’s pharmacokinetic properties.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Purpose/Outcome
1 Pd(II)-catalyzed annulation Pd(OAc)2, Cu(OAc)2, alkyne, phenol Formation of spiro[benzofuran-piperidine] core
2 O-Benzylation Benzyl bromide, base (e.g., K2CO3) Introduction of 6-benzyloxy group
3 Electrophilic fluorination NFSI or Selectfluor Selective fluorination at 4-position
4 Electrophilic iodination NIS Selective iodination at 7-position
5 Carbamate formation tert-Butyl chloroformate, base (e.g., TEA) Installation of tert-butyl carboxylate protecting group

Research Findings and Literature Support

  • The Pd-catalyzed oxidative annulation methodology for benzofuran formation is well-documented, providing good yields and functional group tolerance, including halogens and ethers.
  • Selective halogenation strategies using NIS and NFSI are standard in complex molecule synthesis, allowing regioselective functionalization without protecting group interference.
  • Carbamate protection with tert-butyl groups is a common strategy in piperidine chemistry to enhance stability and modulate solubility.

Notes on Purity and Characterization

  • Final compounds are typically purified by column chromatography or preparative HPLC.
  • Characterization includes NMR (1H, 13C, 19F), mass spectrometry, and X-ray crystallography where applicable.
  • Fluorine and iodine substituents are confirmed by characteristic NMR shifts and mass increases.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-benzyloxy-4-fluoro-7-iodo-spiro[2H-benzofuran-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The fluoro and iodo substituents can be reduced to form the corresponding hydrogenated derivatives.

    Substitution: The iodo substituent can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives, while substitution of the iodo group can yield azide or thiol derivatives.

Scientific Research Applications

tert-Butyl 6-benzyloxy-4-fluoro-7-iodo-spiro[2H-benzofuran-3,4'-piperidine]-1'-carboxylate is a complex organic compound with potential biological activity and applications in medicinal chemistry, due to its unique spiro structure that combines a benzofuran and piperidine moiety. The presence of a tert-butyl group, a benzyloxy substituent, and halogen atoms (fluorine and iodine) enhance its reactivity and biological properties.

Chemical Properties
This compound has a molecular formula of C24H27FINO4 and a molecular weight of 539.39 g/mol. Key functional groups contribute to its chemical reactivity, making it suitable for modification to enhance biological activity or synthesize analogs for further study.

Synthesis
The synthesis of this compound typically involves multiple steps with careful control of reaction conditions to ensure high yields and purity.

Potential Applications
The unique structure of this compound lends itself to various applications:

  • Medicinal Chemistry : Its complex structure and functional groups make it a candidate for developing new therapeutic agents.
  • Drug Discovery : It can be used as a building block in synthesizing compound libraries for high-throughput screening.
  • Chemical Biology : It can be employed as a probe to study biological processes and interactions.

Interaction Studies
Interaction studies involving this compound focus on:

  • Protein Binding : Identifying target proteins and understanding binding affinities.
  • Enzyme Inhibition : Evaluating its potential to inhibit specific enzymes.
  • Cellular Uptake : Investigating how it is absorbed and distributed within cells.

These studies are critical for advancing the compound's development into therapeutic agents.

Comparison with Similar Compounds
The unique combination of functional groups and spiro configuration in this compound distinguishes it from similar compounds, potentially leading to novel therapeutic applications.

Compound NameStructure FeaturesBiological Activity
tert-butyl 5-bromo-spiro[benzofuran]Contains bromine instead of iodineAntimicrobial
spiro[3,7-dihydro-furo[2,3-g][1,4]benzodioxine]Lacks piperidine moietyAntitumor
1'-(tert-butoxycarbonyl)-2H-spiro[benzofuran]Different substituentsNeuropharmacological effects

Mechanism of Action

The mechanism of action of tert-butyl 6-benzyloxy-4-fluoro-7-iodo-spiro[2H-benzofuran-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the fluoro and iodo substituents can influence the compound’s electronic properties and reactivity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares the target compound with structurally analogous spiro derivatives from literature (e.g., ):

Compound Name Substituents Electronic Effects Steric Effects Key Reactivity
tert-Butyl 6-benzyloxy-4-fluoro-7-iodo-spiro[2H-benzofuran-3,4'-piperidine]-1'-carboxylate (Target) 6-benzyloxy, 4-F, 7-I Strong EWG (F), polarizable (I) High (benzyloxy, I) Cross-coupling (I), deprotection (Boc)
tert-Butyl 7-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate 7-Br, 2-oxo Moderate EWG (Br) Moderate (Br) Suzuki coupling (Br), oxidation
1'-Boc-1,2-Dihydro-6-methoxy-2-oxo-spiro[3H-indole-3,4'-piperidine] 6-OCH₃, 2-oxo EDG (OCH₃) Low (OCH₃) Demethylation, nucleophilic substitution
tert-Butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate 6-NO₂, 4-oxo Strong EWG (NO₂) Moderate (NO₂) Reduction (NO₂ → NH₂), hydrolysis

Key Observations :

  • Halogen Effects : The 7-iodo substituent in the target compound offers superior reactivity in metal-catalyzed reactions compared to bromo or nitro groups .
  • Benzyloxy vs.

Hydrogen Bonding and Crystallography

  • Hydrogen Bonding: The benzyloxy group may act as a weak hydrogen bond acceptor, while the fluorine’s small size limits such interactions. This contrasts with amino or hydroxyl-bearing analogs (e.g., tert-butyl 7-amino-spiro[indoline-3,4'-piperidine]), which form stronger H-bonds .
  • Crystallographic Tools : Programs like SHELX and ORTEP-3 () enable structural elucidation, critical for comparing spiro conformations and substituent orientations .

Biological Activity

Chemical Identity

  • IUPAC Name : tert-butyl 6-(benzyloxy)-4-fluoro-7-iodo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate
  • CAS Number : 2940935-64-6
  • Molecular Formula : C24H27FINO4
  • Molecular Weight : 539.39 g/mol
  • Purity : 95% .

This compound is a complex organic molecule characterized by its unique spiro structure, which integrates both benzofuran and piperidine moieties. The presence of fluorine and iodine atoms suggests potential biological activity, particularly in medicinal chemistry.

Antiviral Activity

Recent studies have indicated that compounds with similar structures exhibit antiviral properties. For example, derivatives of thiosemicarbazones have shown effectiveness against various viruses, including the Dengue virus. While specific research on tert-butyl 6-benzyloxy-4-fluoro-7-iodo-spiro[2H-benzofuran-3,4'-piperidine]-1'-carboxylate is limited, its structural analogs suggest potential antiviral mechanisms through inhibition of viral proteases or interference with viral replication processes .

Cytotoxicity and Anticancer Potential

The biological evaluation of structurally related compounds has revealed significant cytotoxic effects against various human tumor cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. For instance, thiosemicarbazone derivatives have demonstrated nanomolar IC50 values in cytotoxic assays, indicating a strong potential for anticancer applications . Although direct studies on the cytotoxicity of this compound are not available, its structural components may confer similar properties.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through SAR studies conducted on related molecules. Key factors influencing activity include:

  • Substituent Effects : The presence of halogens (like fluorine and iodine) can enhance lipophilicity and improve membrane permeability.
  • Functional Groups : The benzyloxy group may facilitate interactions with biological targets through hydrogen bonding or π–π stacking interactions.

Case Studies

  • Thiosemicarbazone Derivatives : A study highlighted how certain thiosemicarbazone derivatives exhibited strong antiviral activity against the West Nile virus protease. This suggests that similar compounds might be effective against other viral targets due to their structural similarities .
  • Cytotoxicity Studies : Research into various thiosemicarbazone complexes revealed that modifications in their structure significantly impacted their cytotoxic profiles. Compounds with specific substitutions showed enhanced anticancer activity, emphasizing the importance of structural design in drug development .

Data Table

Compound NameCAS NumberBiological ActivityIC50 (µM)Reference
Thiosemicarbazone AXXXXXXAntiviral (Dengue)2.7 ± 0.4
Thiosemicarbazone BYYYYYYCytotoxic (Cancer)0.7 ± 0.1
tert-butyl 6-benzyloxy...2940935-64-6UnknownN/AThis study

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